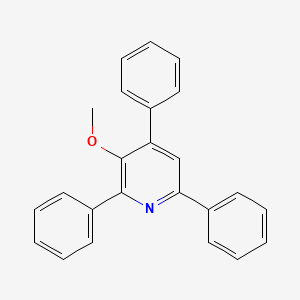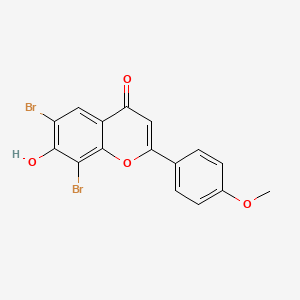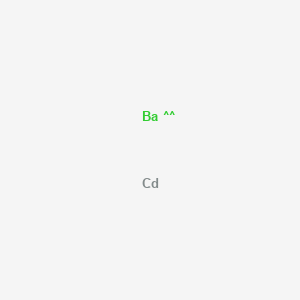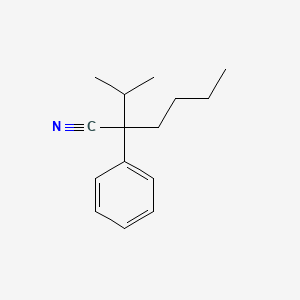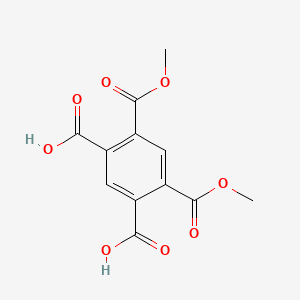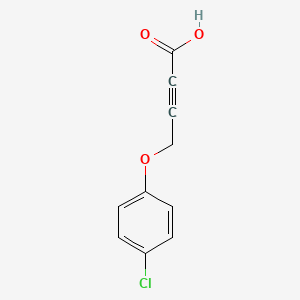
4-(4-Chlorophenoxy)but-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenoxy)but-2-ynoic acid is an organic compound with the molecular formula C10H7ClO3 It consists of a chlorophenoxy group attached to a butynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)but-2-ynoic acid typically involves the reaction of 4-chlorophenol with but-2-ynoic acid under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(4-Chlorophenoxy)but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-2-ynoic acid moiety to a double or single bond.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted phenoxy derivatives.
科学的研究の応用
4-(4-Chlorophenoxy)but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Chlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid moiety instead of but-2-ynoic acid.
4-(4-Chlorophenoxy)benzoic acid: Contains a benzoic acid group instead of but-2-ynoic acid.
4-(2-Chlorophenoxy)butanoic acid: Similar but with a butanoic acid group and chlorine at a different position.
Uniqueness
4-(4-Chlorophenoxy)but-2-ynoic acid is unique due to its but-2-ynoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
33313-67-6 |
|---|---|
分子式 |
C10H7ClO3 |
分子量 |
210.61 g/mol |
IUPAC名 |
4-(4-chlorophenoxy)but-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,7H2,(H,12,13) |
InChIキー |
UPRDXRCMCRHUPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC#CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


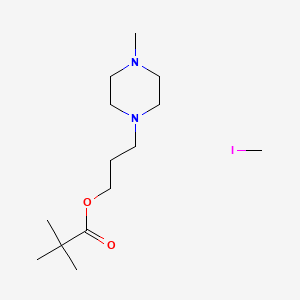

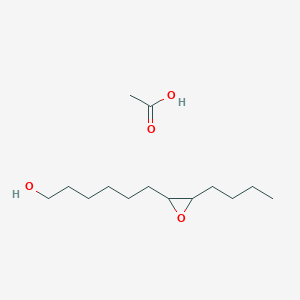
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
